(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Pharmacological Applications
Studies have delved into the interactions of similar compounds with cannabinoid receptors, highlighting the potential of these compounds in receptor binding and signaling modulation. For instance, Shim et al. (2002) performed a molecular analysis of a compound's interaction with the CB1 cannabinoid receptor, proposing models for ligand-receptor binding that could be applicable for designing receptor-specific drugs (Shim et al., 2002). Similarly, research on SR141716A provided insights into its role as an inverse agonist at cannabinoid receptors, contributing to our understanding of receptor dynamics and the potential therapeutic applications of these interactions (Landsman et al., 1997).
Synthesis and Antimicrobial Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives, including amide derivatives, demonstrating variable antimicrobial activities, which suggests the versatility of these compounds in developing new antimicrobials (Patel et al., 2011). This research avenue is crucial for addressing ongoing challenges in antibiotic resistance and the need for novel antimicrobial agents.
Anticancer Potential
The anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have shown significant cytotoxicity in cervical cancer cells, indicating the potential of these compounds in cancer therapy. Activation of p53 and induction of apoptosis by these compounds, as explored by Kamal et al. (2012), underscores their therapeutic potential in targeting cancer cells with dysregulated p53 activity (Kamal et al., 2012).
Structural Analysis and Drug Design
The synthesis and structural analysis of these compounds, as demonstrated by various studies, are instrumental in drug design and development. For example, the synthesis of ester and amide derivatives of specific pyrazole carboxylic acids and their anticancer activity assessment provide a foundation for designing drugs with improved efficacy and selectivity (Inceler et al., 2013).
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation and cancer .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(18-6-8-19(9-7-18)25-10-3-4-11-25)26-13-15-27(16-14-26)23(30)20-17-24-28-12-2-1-5-21(20)28/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLXSXYAALBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。